b-Phenylethyl benzoate
b-Phenylethyl benzoate
2-Phenylethyl benzoate, also known as benzyl carbinyl benzoate or fema 2860, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Phenylethyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-phenylethyl benzoate is primarily located in the membrane (predicted from logP). 2-Phenylethyl benzoate is a balsam, floral, and honey tasting compound that can be found in ceylon cinnamon and linden. This makes 2-phenylethyl benzoate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
94-47-3
VCID:
VC0147408
InChI:
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
SMILES:
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2
Molecular Formula:
C15H14O2
Molecular Weight:
226.27 g/mol
b-Phenylethyl benzoate
CAS No.: 94-47-3
Reference Standards
VCID: VC0147408
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
CAS No. | 94-47-3 |
---|---|
Product Name | b-Phenylethyl benzoate |
Molecular Formula | C15H14O2 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | 2-phenylethyl benzoate |
Standard InChI | InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Standard InChIKey | OSORMYZMWHVFOZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2 |
Description | 2-Phenylethyl benzoate, also known as benzyl carbinyl benzoate or fema 2860, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Phenylethyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-phenylethyl benzoate is primarily located in the membrane (predicted from logP). 2-Phenylethyl benzoate is a balsam, floral, and honey tasting compound that can be found in ceylon cinnamon and linden. This makes 2-phenylethyl benzoate a potential biomarker for the consumption of these food products. |
Synonyms | Phenethyl alcohol benzoate |
PubChem Compound | 7194 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume